Cas no 1000577-95-6 (1,3-Dibromo-2,4-difluoro-6-iodobenzene)

1,3-Dibromo-2,4-difluoro-6-iodobenzene is a halogenated benzene derivative with a highly substituted aromatic ring structure. Its key advantages include its utility as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, due to the presence of multiple halogen substituents. The compound's bromo and iodo groups offer distinct reactivity profiles, enabling selective functionalization. The difluoro substitution enhances its electron-deficient character, making it valuable for applications in pharmaceuticals, agrochemicals, and materials science. Its well-defined structure ensures consistent performance in complex synthetic pathways, while its stability under standard conditions facilitates handling and storage.
1,3-Dibromo-2,4-difluoro-6-iodobenzene structure
1000577-95-6 structure
Product Name:1,3-Dibromo-2,4-difluoro-6-iodobenzene
CAS No:1000577-95-6
MF:C6HBr2F2I
MW:397.78141951561
CID:3157749
PubChem ID:44891182
Update Time:2025-05-21

1,3-Dibromo-2,4-difluoro-6-iodobenzene Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dibromo-2,4-difluoro-6-iodobenzene
    • 1000577-95-6
    • 2,4-Dibromo-3,5-difluoroiodobenzene
    • 2,4-dibromo-1,3-difluoro-5-iodobenzene
    • MDL: MFCD09878122
    • Inchi: 1S/C6HBr2F2I/c7-4-2(9)1-3(11)5(8)6(4)10/h1H
    • InChI Key: XPQCGIRIQFOITE-UHFFFAOYSA-N
    • SMILES: IC1=CC(=C(C(=C1Br)F)Br)F

Computed Properties

  • Exact Mass: 397.74373Da
  • Monoisotopic Mass: 395.74578Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 0Ų

1,3-Dibromo-2,4-difluoro-6-iodobenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013020404-250mg
1,3-Dibromo-2,4-difluoro-6-iodobenzene
1000577-95-6 97%
250mg
489.60 USD 2021-06-24
Alichem
A013020404-500mg
1,3-Dibromo-2,4-difluoro-6-iodobenzene
1000577-95-6 97%
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831.30 USD 2021-06-24
Alichem
A013020404-1g
1,3-Dibromo-2,4-difluoro-6-iodobenzene
1000577-95-6 97%
1g
1,519.80 USD 2021-06-24

Additional information on 1,3-Dibromo-2,4-difluoro-6-iodobenzene

Chemical Profile of 1,3-Dibromo-2,4-difluoro-6-iodobenzene (CAS No. 1000577-95-6)

1,3-Dibromo-2,4-difluoro-6-iodobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 1000577-95-6, is a halogenated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry due to its versatile structural framework. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and specialty chemicals. Its unique substitution pattern, featuring bromine, fluorine, and iodine atoms at specific positions on the benzene ring, makes it a valuable building block for further functionalization.

The molecular structure of 1,3-Dibromo-2,4-difluoro-6-iodobenzene consists of a benzene core substituted with two bromine atoms at the 1 and 3 positions, two fluorine atoms at the 2 and 4 positions, and one iodine atom at the 6 position. This arrangement imparts distinct electronic and steric properties to the molecule, which are exploited in various synthetic transformations. The presence of multiple halogen atoms enhances its reactivity, making it a preferred candidate for cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions are fundamental in constructing complex organic molecules with precise stereochemistry.

In recent years, 1,3-Dibromo-2,4-difluoro-6-iodobenzene has been extensively studied for its applications in pharmaceutical development. Its halogenated aromatic system is particularly attractive for designing small-molecule inhibitors targeting various biological pathways. For instance, researchers have utilized this compound to synthesize novel kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The fluorine atoms in its structure contribute to metabolic stability and binding affinity, while the iodine atom provides a handle for further functionalization via palladium-catalyzed reactions.

One of the most compelling aspects of 1,3-Dibromo-2,4-difluoro-6-iodobenzene is its role in developing next-generation agrochemicals. Halogenated aromatic compounds are known to exhibit potent biological activity against pests and pathogens. By leveraging the reactivity of this intermediate, chemists have been able to create innovative pesticides with improved efficacy and environmental safety profiles. The bromine and iodine substituents facilitate the introduction of additional functional groups that enhance the bioactivity of the final products.

The synthetic utility of 1,3-Dibromo-2,4-difluoro-6-iodobenzene extends beyond pharmaceuticals and agrochemicals into materials science. Its ability to undergo selective functionalization makes it a valuable precursor for designing advanced materials with tailored properties. For example, researchers have employed this compound in synthesizing organic semiconductors and liquid crystals, which are essential components in electronic devices such as OLEDs (organic light-emitting diodes) and displays. The halogen atoms influence the electronic properties of these materials, enabling precise control over their optical and electrical characteristics.

Recent advancements in green chemistry have also highlighted the importance of 1,3-Dibromo-2,4-difluoro-6-iodobenzene as a sustainable building block. Efforts have been made to develop catalytic systems that minimize waste and energy consumption during its synthesis and subsequent transformations. These innovations align with the growing demand for environmentally friendly chemical processes in industrial applications. By optimizing reaction conditions and utilizing recyclable catalysts, chemists can produce this compound efficiently while reducing their ecological footprint.

The versatility of 1,3-Dibromo-2,4-difluoro-6-iodobenzene is further underscored by its application in medicinal chemistry research. Researchers have explored its use in generating libraries of diverse compounds for high-throughput screening assays. This approach allows for rapid identification of lead molecules with potential therapeutic value. The structural diversity provided by its halogenation pattern enables the creation of compounds with unique pharmacological properties.

In conclusion,1,3-Dibromo-2,4-difluoro-6-iodobenzene (CAS No. 1000577-95-6) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an indispensable tool for synthetic chemists working on pharmaceuticals、agrochemicals、and advanced materials。As research continues to uncover new ways to utilize this intermediate,its importance is likely to grow even further,driving innovation in chemical synthesis and material science.

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